molecular formula C13H13NO3 B11877972 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid

4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B11877972
M. Wt: 231.25 g/mol
InChI Key: IGNINTBMCSZEEU-UHFFFAOYSA-N
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Description

4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid is a versatile chemical compound with a unique molecular structure. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound has a molecular weight of 231.25 g/mol and is known for its wide range of applications in various fields, including medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane, using a catalytic amount of PEG-supported sulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave and ultraviolet irradiation-promoted synthesis, eco-friendly and safe reusable catalysts, and solvent-free reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxy group at the 4-position. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-methoxy-6,8-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(17-3)10(6-14-11)13(15)16/h4-6H,1-3H3,(H,15,16)

InChI Key

IGNINTBMCSZEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)OC)C

Origin of Product

United States

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